Cas no 1207502-76-8 (1-Cyclohexylprop-2-yn-1-amine)

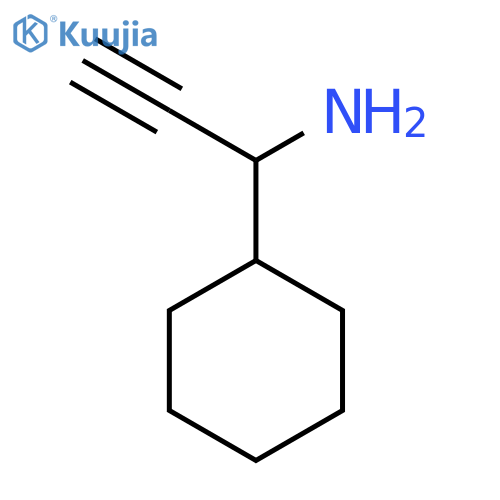

1-Cyclohexylprop-2-yn-1-amine structure

商品名:1-Cyclohexylprop-2-yn-1-amine

1-Cyclohexylprop-2-yn-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-cyclohexylprop-2-yn-1-amine

- 1-Cyclohexylprop-2-yn-1-amine

-

- インチ: 1S/C9H15N/c1-2-9(10)8-6-4-3-5-7-8/h1,8-9H,3-7,10H2

- InChIKey: XIEIQEFDSYPLQZ-UHFFFAOYSA-N

- ほほえんだ: NC(C#C)C1CCCCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 136

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 26

1-Cyclohexylprop-2-yn-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-117124-0.05g |

1-cyclohexylprop-2-yn-1-amine |

1207502-76-8 | 95% | 0.05g |

$188.0 | 2023-06-08 | |

| Chemenu | CM388156-500mg |

1-cyclohexylprop-2-yn-1-amine |

1207502-76-8 | 95%+ | 500mg |

$420 | 2023-02-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7862-250MG |

1-cyclohexylprop-2-yn-1-amine |

1207502-76-8 | 95% | 250MG |

¥ 1,412.00 | 2023-04-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7862-5 G |

1-cyclohexylprop-2-yn-1-amine |

1207502-76-8 | 95% | 5g |

¥ 10,553.00 | 2022-10-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7862-100MG |

1-cyclohexylprop-2-yn-1-amine |

1207502-76-8 | 95% | 100MG |

¥ 884.00 | 2023-04-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7862-250 MG |

1-cyclohexylprop-2-yn-1-amine |

1207502-76-8 | 95% | 250MG |

¥ 1,412.00 | 2022-10-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7862-10G |

1-cyclohexylprop-2-yn-1-amine |

1207502-76-8 | 95% | 10g |

¥ 17,589.00 | 2023-04-07 | |

| Enamine | EN300-117124-50mg |

1-cyclohexylprop-2-yn-1-amine |

1207502-76-8 | 95.0% | 50mg |

$188.0 | 2023-10-03 | |

| Aaron | AR01A34V-2.5g |

1-cyclohexylprop-2-yn-1-amine |

1207502-76-8 | 95% | 2.5g |

$2217.00 | 2023-12-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7862-100mg |

1-cyclohexylprop-2-yn-1-amine |

1207502-76-8 | 95% | 100mg |

¥869.0 | 2024-04-25 |

1-Cyclohexylprop-2-yn-1-amine 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

2. Synthesis of core–shell ZSM-5@meso-SAPO-34 composite and its application in methanol to aromaticsZhong-Xiang Jiang,Yue Yu,Chong-Shuai Sun,Yu-Jia Wang RSC Adv., 2015,5, 55825-55831

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

1207502-76-8 (1-Cyclohexylprop-2-yn-1-amine) 関連製品

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1207502-76-8)1-Cyclohexylprop-2-yn-1-amine

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):174.0/289.0/433.0/1299.0/2164.0